molecular formula C17H20N2O2S2 B2960149 2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1797367-29-3

2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No. B2960149
CAS RN: 1797367-29-3
M. Wt: 348.48
InChI Key: FYWLGVYNUJHYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "ITE" and is a synthetic compound that was first synthesized in 2007. Since its discovery, ITE has been extensively studied for its potential use in various applications, including cancer treatment, immunomodulation, and inflammation.

Scientific Research Applications

Antimicrobial and Anticancer Activities

A significant body of research has focused on the synthesis and biological evaluation of azetidinone and thiazole derivatives, showcasing their potential as antimicrobial and anticancer agents. For instance, the synthesis of new azetidinone derivatives revealed promising applications as antimicrobial agents, demonstrating significant activity against bacterial and fungal strains (Kapadia et al., 2007). Similarly, certain thiazolidinone and azetidinone analogues based on a fluorene moiety were evaluated for their antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various cancer cell lines, showing remarkable activity (Hussein et al., 2020).

Anti-inflammatory and Analgesic Activities

Research has also delved into the anti-inflammatory and analgesic properties of these compounds. For example, a study synthesized novel thiazole, thiophene, and thienopyridine derivatives, demonstrating potential as anti-inflammatory and analgesic agents (Hessien et al., 2009).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-12(2)23-15-5-3-13(4-6-15)9-16(20)19-10-14(11-19)21-17-18-7-8-22-17/h3-8,12,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWLGVYNUJHYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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